![molecular formula C14H8F6O4S B1379994 Bis[3-(Trifluormethyl)phenyl]sulfat CAS No. 1417220-66-6](/img/structure/B1379994.png)
Bis[3-(Trifluormethyl)phenyl]sulfat
Übersicht
Beschreibung
Bis[3-(trifluoromethyl)phenyl] sulfate: is an organic compound with the molecular formula C14H8F6O4S It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are linked by a sulfate group
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[3-(trifluoromethyl)phenyl] sulfate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems
Industry: In the industrial sector, Bis[3-(trifluoromethyl)phenyl] sulfate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Biochemische Analyse
Biochemical Properties
Bis[3-(trifluoromethyl)phenyl] sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
Bis[3-(trifluoromethyl)phenyl] sulfate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These effects on cellular processes highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Bis[3-(trifluoromethyl)phenyl] sulfate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . For example, Bis[3-(trifluoromethyl)phenyl] sulfate can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[3-(trifluoromethyl)phenyl] sulfate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Bis[3-(trifluoromethyl)phenyl] sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Bis[3-(trifluoromethyl)phenyl] sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of Bis[3-(trifluoromethyl)phenyl] sulfate can cause toxicity and adverse effects, such as organ damage and altered metabolic function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Bis[3-(trifluoromethyl)phenyl] sulfate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can influence metabolic pathways by modulating enzyme activity and gene expression, thereby affecting the overall metabolic state of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of Bis[3-(trifluoromethyl)phenyl] sulfate within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, Bis[3-(trifluoromethyl)phenyl] sulfate can localize to specific cellular compartments, where it can interact with target biomolecules and exert its biochemical effects . These transport and distribution mechanisms are important for understanding the compound’s cellular activity.
Subcellular Localization
The subcellular localization of Bis[3-(trifluoromethyl)phenyl] sulfate is essential for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Bis[3-(trifluoromethyl)phenyl] sulfate may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(trifluoromethyl)phenyl] sulfate typically involves the reaction of 3-(trifluoromethyl)phenol with sulfuric acid or its derivatives. One common method includes the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Bis[3-(trifluoromethyl)phenyl] sulfate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[3-(trifluoromethyl)phenyl] sulfate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.
Major Products:
Substitution Reactions: Products include derivatives with substituted functional groups on the phenyl rings.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenyl rings, depending on the reaction conditions.
Wirkmechanismus
The mechanism of action of Bis[3-(trifluoromethyl)phenyl] sulfate involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. The sulfate group also plays a role in modulating the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, which imparts different reactivity compared to the sulfate group.
3,5-Bis(trifluoromethyl)phenol: Lacks the sulfate group, making it less reactive in certain chemical reactions.
Uniqueness: Bis[3-(trifluoromethyl)phenyl] sulfate is unique due to the presence of both trifluoromethyl and sulfate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.
Eigenschaften
IUPAC Name |
bis[3-(trifluoromethyl)phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLOHYYVKKUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
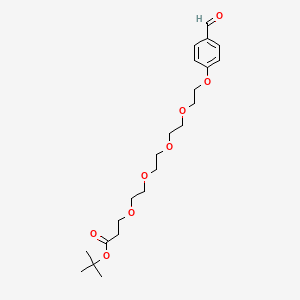
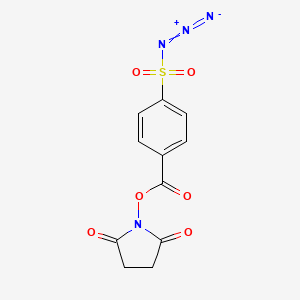

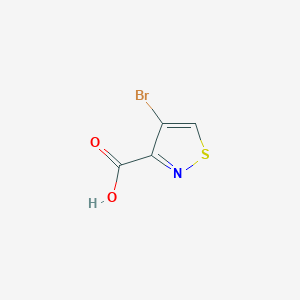
![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)
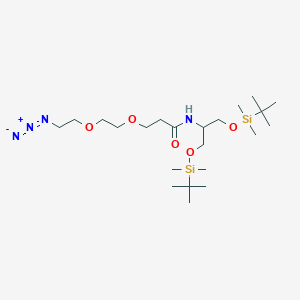
![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
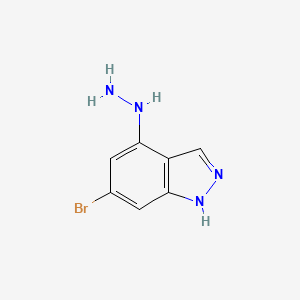
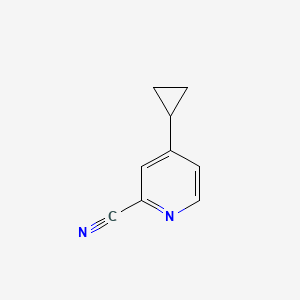
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
